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molecular formula C8H8F3N3O2 B8323103 2-Pyridinamine, N-methyl-5-nitro-N-(2,2,2-trifluoroethyl)-

2-Pyridinamine, N-methyl-5-nitro-N-(2,2,2-trifluoroethyl)-

Cat. No. B8323103
M. Wt: 235.16 g/mol
InChI Key: RLDFQYXUWLDGJX-UHFFFAOYSA-N
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Patent
US07714126B2

Procedure details

A solution of methyl-(5-nitro-pyridin-2-yl)-(2,2,2-trifluoro-ethyl)-amine (80 mg, 0.34 mmol) in ethanol (10 mL) in the presence of 10% palladium on carbon (10 mg) was shaken under hydrogen with a pressure of 50 psi at room temperature for 2 hours. After the reaction was complete, the reaction mixture was filtered through a plug of celite and the filtration pad was washed with ethanol. The organic layers were combined and concentrated to give N2-methyl-N2-(2,2,2-trifluoro-ethyl)-pyridine-2,5-diamine (70 mg, crude) as a brown oil, which was directly used in the next step without further purification. LCMS calcd for C8H10F3N3 (m/e) 205, obsd 206 (M+H).
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([C:8]1[CH:13]=[CH:12][C:11]([N+:14]([O-])=O)=[CH:10][N:9]=1)[CH2:3][C:4]([F:7])([F:6])[F:5]>C(O)C.[Pd]>[CH3:1][N:2]([CH2:3][C:4]([F:7])([F:5])[F:6])[C:8]1[CH:13]=[CH:12][C:11]([NH2:14])=[CH:10][N:9]=1

Inputs

Step One
Name
Quantity
80 mg
Type
reactant
Smiles
CN(CC(F)(F)F)C1=NC=C(C=C1)[N+](=O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
10 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through a plug of celite
WASH
Type
WASH
Details
the filtration pad was washed with ethanol
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CN(C1=NC=C(C=C1)N)CC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 70 mg
YIELD: CALCULATEDPERCENTYIELD 100.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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